![molecular formula C30H24O6 B14240710 (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] CAS No. 252893-53-1](/img/structure/B14240710.png)
(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri(3-methoxybenzoyl)benzene is an organic compound that belongs to the class of triaroylbenzenes. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 3-methoxybenzoyl groups. This compound is known for its conformational flexibility and ability to form crystalline lattice inclusion complexes with various guest molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tri(3-methoxybenzoyl)benzene can be synthesized through a multi-step process involving the acylation of benzene derivatives. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 1,3,5-Tri(3-methoxybenzoyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri(3-methoxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tri(3-methoxybenzoyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its ability to form inclusion complexes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other porous materials
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri(3-methoxybenzoyl)benzene involves its ability to form stable inclusion complexes with various guest molecules. This property is attributed to its conformational flexibility and the presence of multiple functional groups that can interact with guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions . These interactions enable the compound to encapsulate and stabilize guest molecules, making it useful in various applications such as drug delivery and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-methoxybenzoyl)benzene: Similar structure but with methoxy groups at the 4-position.
1,3,5-Tris(3-hydroxybenzoyl)benzene: Hydroxy groups instead of methoxy groups.
1,3,5-Tris(3-nitrobenzoyl)benzene: Nitro groups instead of methoxy groups
Uniqueness
1,3,5-Tri(3-methoxybenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring precise molecular encapsulation and stabilization .
Propiedades
Número CAS |
252893-53-1 |
|---|---|
Fórmula molecular |
C30H24O6 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[3,5-bis(3-methoxybenzoyl)phenyl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H24O6/c1-34-25-10-4-7-19(16-25)28(31)22-13-23(29(32)20-8-5-11-26(17-20)35-2)15-24(14-22)30(33)21-9-6-12-27(18-21)36-3/h4-18H,1-3H3 |
Clave InChI |
HXWHLSVUDWLQBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


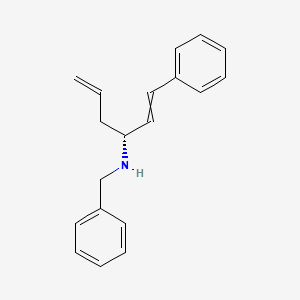
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
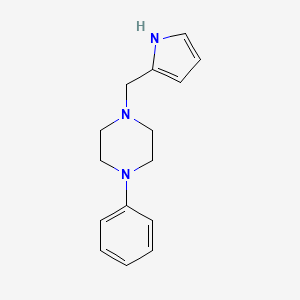
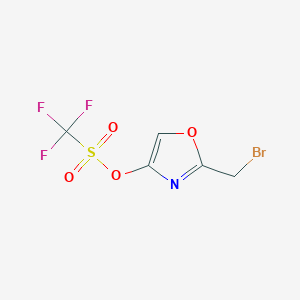
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
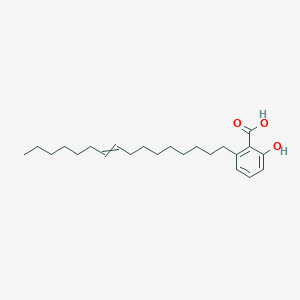
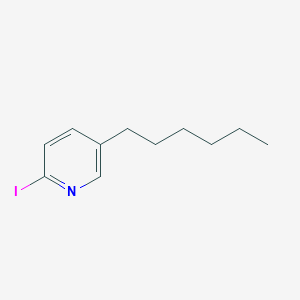
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
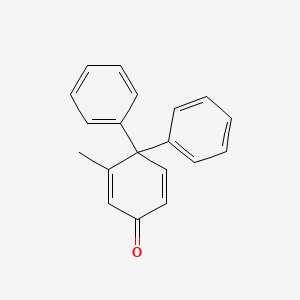
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
